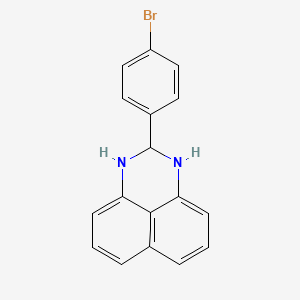

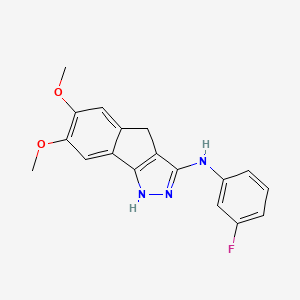

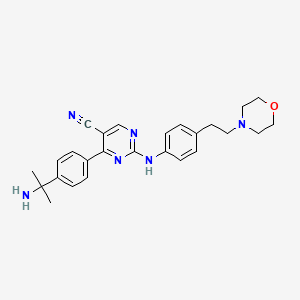

2-(4-bromophenyl)-2,3-dihydro-1H-perimidine

Overview

Description

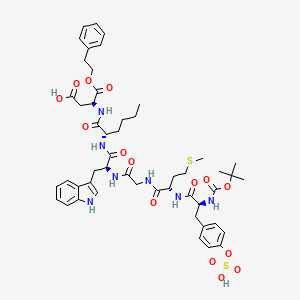

Novel Hepsin inhibitor, blocking prostate cancer bone metastasis

Hepln-13 is a hepsin inhibitor that acts by blocking prostate cancer bone metastasis.

Scientific Research Applications

Cancer Research

Hepln-13 is a potent and orally active Hepsin inhibitor with an IC50 of 0.33 µM . Hepsin is a cell surface serine protease amplified in a subset of human sarcomas, as well as in ovarian, lung, breast, uterine, and colon carcinomas . It is one of the most prominently overexpressed genes in the majority of human prostate tumors . Long-term exposure to Hepln-13 inhibited bone, liver, and lung metastasis in a murine model of metastatic prostate cancer .

Organic Synthesis

The compound “2-(4-bromophenyl)-2,3-dihydro-1H-perimidine” has been used in the synthesis of other complex organic compounds . For example, it has been used in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . This compound is very useful, with functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material .

Pharmaceuticals

The compound “2-(4-bromophenyl)-2,3-dihydro-1H-perimidine” has been used in the pharmaceutical industry . Its unique structure, featuring a tetramethyl-1,3,2-dioxaborolane moiety and two bromine-substituted phenyl groups, unlocks a world of possibilities in organic synthesis, pharmaceuticals, and materials science .

Materials Science

The compound “2-(4-bromophenyl)-2,3-dihydro-1H-perimidine” has potential applications in materials science . The presence of a bromo functionality at position 4 is a useful handle for halogen exchange or coupling chemistry .

Mechanism of Action

Target of Action

Hepln-13, also known as 2-(4-bromophenyl)-2,3-dihydro-1H-perimidine, is a potent and orally active inhibitor of the enzyme Hepsin . Hepsin is a type II transmembrane serine protease that plays a crucial role in the progression of certain cancers, including metastatic prostate cancer .

Mode of Action

Hepln-13 interacts with Hepsin by binding to its active site, thereby inhibiting its proteolytic activity . This interaction prevents Hepsin from cleaving and activating certain proteins that are involved in the progression of cancer .

Biochemical Pathways

The inhibition of Hepsin by Hepln-13 affects various biochemical pathways involved in cell proliferation, migration, and invasion . By inhibiting Hepsin, Hepln-13 can potentially slow down or halt the progression of cancers where Hepsin is overexpressed .

Pharmacokinetics

It is known that hepln-13 is orally active, suggesting that it is well-absorbed and can reach systemic circulation when administered orally .

Result of Action

The primary result of Hepln-13’s action is the inhibition of Hepsin’s proteolytic activity. This can lead to a decrease in the proliferation, migration, and invasion of cancer cells, thereby potentially slowing down or halting the progression of certain cancers .

properties

IUPAC Name |

2-(4-bromophenyl)-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,17,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRRRCGJBGQBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982922 | |

| Record name | 2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-2,3-dihydro-1H-perimidine | |

CAS RN |

64369-13-7 | |

| Record name | NSC83712 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-((2-methoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)acetamide](/img/structure/B1672983.png)

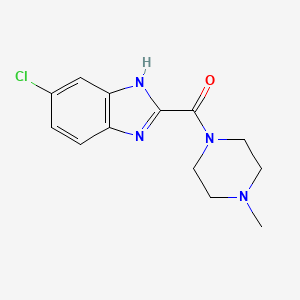

![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)

![(3,4-Dihydro-2h-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxycyclohexyl)-methanone](/img/structure/B1672994.png)

![2-[[2-[[1-(2-Azanylethyl)piperidin-4-Yl]amino]-4-Methyl-Benzimidazol-1-Yl]methyl]-6-Methyl-Pyridin-3-Ol](/img/structure/B1673003.png)